4,6-Dichloro-3-(4-phenoxyphenyl)pyridazine
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Overview
Description
4,6-Dichloro-3-(4-phenoxyphenyl)pyridazine is a heterocyclic aromatic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science
Preparation Methods
The synthesis of 4,6-Dichloro-3-(4-phenoxyphenyl)pyridazine can be achieved through several methods. One common approach involves the reaction of 3,6-dichloropyridazine with 4-phenoxyphenylboronic acid in the presence of a palladium catalyst. This method typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial production methods often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
4,6-Dichloro-3-(4-phenoxyphenyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Agrochemicals: The compound is used in the synthesis of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-3-(4-phenoxyphenyl)pyridazine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of certain kinases, thereby blocking signal transduction pathways essential for cancer cell proliferation . In agrochemical applications, it may inhibit enzymes critical for plant growth, leading to its use as a herbicide .
Comparison with Similar Compounds
4,6-Dichloro-3-(4-phenoxyphenyl)pyridazine can be compared with other pyridazine derivatives such as:
Pyridazine: The parent compound with a simpler structure and fewer functional groups.
Pyridazinone: A derivative with a keto group, known for its broad spectrum of biological activities.
Pyrimidine and Pyrazine: Isomeric compounds with different nitrogen atom positions in the ring, used in various pharmaceutical and agrochemical applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
80591-51-1 |
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Molecular Formula |
C16H10Cl2N2O |
Molecular Weight |
317.2 g/mol |
IUPAC Name |
4,6-dichloro-3-(4-phenoxyphenyl)pyridazine |
InChI |
InChI=1S/C16H10Cl2N2O/c17-14-10-15(18)19-20-16(14)11-6-8-13(9-7-11)21-12-4-2-1-3-5-12/h1-10H |
InChI Key |
XKQPATAEABZXII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NN=C(C=C3Cl)Cl |
Origin of Product |
United States |
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